molecular formula C10H19N3 B14876139 2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile

2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile

Cat. No.: B14876139
M. Wt: 181.28 g/mol
InChI Key: SZCVYBVIOFOHHX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile is a complex organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile typically involves the reaction of 2,3-dimethylbutanenitrile with methylamine and an appropriate azetidine precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include sodium cyanide, methylamine, and azetidine derivatives. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions include primary amines, oxides, and various substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2,3-dimethyl-2-[3-(methylamino)azetidin-1-yl]butanenitrile

InChI

InChI=1S/C10H19N3/c1-8(2)10(3,7-11)13-5-9(6-13)12-4/h8-9,12H,5-6H2,1-4H3

InChI Key

SZCVYBVIOFOHHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)N1CC(C1)NC

Origin of Product

United States

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